molecular formula C24H26ClN3O3S B2507295 N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide CAS No. 878052-96-1

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide

Cat. No. B2507295
CAS RN: 878052-96-1
M. Wt: 472
InChI Key: CKCTYIUARUYDDP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H26ClN3O3S and its molecular weight is 472. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Research and Drug Design

Compounds with complex structures, such as the one , often play a significant role in the development of new drugs. Their unique molecular frameworks can interact with biological targets in specific ways, leading to potential therapeutic applications. For example, compounds with chloroacetamide groups have been explored for their various biological activities, including neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002)(Dr.Valentin Habernickel, 2002).

Enzyme Inhibition Studies

Several studies have focused on the synthesis of novel compounds and evaluating their enzyme inhibitory activities. For instance, compounds structurally related to the one mentioned have been synthesized and evaluated for their potential to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating their relevance in designing inhibitors for these enzymes (Virk et al., 2018)(N. Virk et al., 2018).

Antimicrobial Activity

The investigation of novel compounds for antimicrobial activity is a critical area of pharmaceutical research. Derivatives of complex acetamide compounds, such as the one mentioned, have been synthesized and assessed for their antibacterial and antifungal activities, with some showing promising results against pathogenic microorganisms (Debnath & Ganguly, 2015)(B. Debnath & S. Ganguly, 2015).

Herbicide Research

Chloroacetamide herbicides and their metabolism have been extensively studied for their application in agriculture. The metabolism of these compounds in human and rat liver microsomes has been compared, providing insights into their biotransformation and potential environmental and health impacts (Coleman et al., 2000)(S. Coleman et al., 2000).

Chemical Synthesis and Molecular Docking

The synthesis of complex molecules often involves innovative methodologies that can lead to the discovery of new chemical entities with significant biological activities. Molecular docking studies help in understanding how these compounds interact with biological targets, aiding in the design of more potent and selective agents (Khalil et al., 2017)(Ali Khalil et al., 2017).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-31-21-10-9-17(25)13-19(21)26-23(29)16-32-22-14-28(20-8-4-3-7-18(20)22)15-24(30)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCTYIUARUYDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.